molecular formula C11H8F3NO2 B1323089 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one CAS No. 503147-99-7

8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B1323089
CAS No.: 503147-99-7
M. Wt: 243.18 g/mol
InChI Key: KDFGBTUNMHUFHW-UHFFFAOYSA-N
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Description

8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound with the molecular formula C11H9F3N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 8-methoxyquinoline with trifluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized quinoline derivatives .

Scientific Research Applications

8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, the compound may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one is unique due to the presence of both methoxy and trifluoromethyl groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

8-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-6-7(11(12,13)14)5-9(16)15-10(6)8/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFGBTUNMHUFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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